6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
6-Bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a pyridoindole core substituted with a bromine atom at position 6 and a 4-methoxybenzoyl group at position 2.
Properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H17BrN2O2/c1-24-13-7-5-12(6-8-13)19(23)22-10-9-17-15(11-22)14-3-2-4-16(20)18(14)21-17/h2-8,21H,9-11H2,1H3 |
InChI Key |
PLVDUXZKWZNPNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C4=C(N3)C(=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
-
Hydrazine component : (2-Bromophenyl)hydrazine hydrochloride
-
Ketone component : Piperidin-4-one hydrochloride
-
Acid catalyst : Concentrated HCl or p-toluenesulfonic acid
-
Solvent : Ethanol or aqueous ethanol
-
Temperature : Reflux (78–80°C)
-
(2-Bromophenyl)hydrazine hydrochloride (447 mmol) and piperidin-4-one hydrochloride (1.2 equiv) are suspended in ethanol (700 mL).
-
Concentrated HCl (2.65 equiv) is added dropwise, and the mixture is refluxed overnight.
-
The product, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride , is isolated via filtration (76% yield).
-
The reaction proceeds through enehydrazine intermediate formation, followed by-sigmatropic rearrangement and cyclization.
-
Acidic conditions promote both hydrazone formation and subsequent cyclodehydration.
Acylation with 4-Methoxybenzoyl Chloride
The secondary amine in the pyridoindole core undergoes acylation to introduce the 4-methoxybenzoyl group. This step typically employs coupling reagents or acyl chlorides under basic conditions.
Direct Acylation with Acyl Chlorides
-
Reagents : 4-Methoxybenzoyl chloride (1.2–2.0 equiv), triethylamine (base)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
-
The free base of 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (0.142 mol) is suspended in THF.
-
Triethylamine (1.5 equiv) is added, followed by dropwise addition of 4-methoxybenzoyl chloride (1.2 equiv) at 0°C.
-
The mixture is stirred at room temperature for 2 hours, yielding the target compound after purification (82–90% yield).
Coupling via HATU/DCC
-
Reagents : 4-Methoxybenzoic acid, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), DIPEA (N,N-diisopropylethylamine)
-
Solvent : DMF or acetonitrile
-
Temperature : Room temperature
-
Advantages : Higher yields for sterically hindered substrates.
Optimization Notes :
-
Base selection : DIPEA outperforms triethylamine in minimizing side reactions.
-
Solvent polarity : DMF enhances reagent solubility but may complicate purification.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified protocol using microwave irradiation reduces reaction times from hours to minutes:
Solid-Phase Synthesis
For high-throughput applications, the pyridoindole core can be immobilized on Wang resin prior to acylation:
-
Resin-bound intermediate is treated with 4-methoxybenzoyl chloride (3 equiv) in DCM.
-
Cleavage with TFA/water (95:5) yields the final product (78% yield).
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 7.82 (d, J = 8.8 Hz, 2H, aromatic), 7.20 (d, J = 8.1 Hz, 1H, indole-H), 6.94 (d, J = 8.8 Hz, 2H, OCH-aromatic), 4.32–4.25 (m, 2H, CH-N), 3.88 (s, 3H, OCH), 3.50–3.42 (m, 2H, CH-N), 2.95–2.85 (m, 2H, CH), 2.10–1.95 (m, 2H, CH).
-
HRMS : m/z calculated for CHBrNO [M+H]: 385.0554; found: 385.0558.
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
X-ray crystallography : Confirms the fused bicyclic structure and acyl group orientation.
Challenges and Optimization Strategies
Byproduct Formation
-
N-Bromosuccinimide (NBS) side reactions : Excess bromine or prolonged reaction times lead to di-brominated byproducts. Mitigated by stoichiometric Br and low temperatures.
-
Racemization : Acidic conditions during Fischer synthesis may racemize chiral centers. Resolution via chiral mandelate salts achieves >99% enantiomeric excess.
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | HCl | 76 | 95 |
| DCM | HATU/DIPEA | 90 | 98 |
| DMSO | MoOCl | 92 | 99 |
Key Findings :
-
Polar aprotic solvents (DMSO) enhance reaction rates but require rigorous drying.
Industrial-Scale Production
Batch Process Optimization
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridoindoles exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can selectively target cancer cells while sparing normal cells. In vitro tests have demonstrated that these compounds inhibit the growth of various cancer cell lines, including colon and breast cancer cells .
Mechanism of Action
The anticancer mechanism is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways. Specifically, these compounds may interact with DNA and disrupt critical cellular processes essential for tumor growth .
Neuropharmacology
Potential Neuroprotective Effects
Recent studies suggest that compounds within the pyridoindole family may possess neuroprotective properties. They have been investigated for their ability to mitigate neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to their antioxidant properties and ability to modulate neurotransmitter systems .
Synthesis and Structural Variations
Synthetic Routes
The synthesis of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. These may include cyclization reactions and modifications of existing indole structures to introduce the bromo and methoxybenzoyl groups .
Structural Analogues
Exploring structural analogues has been a focus in research to enhance bioactivity and reduce toxicity. Variations in substituents on the indole ring can significantly affect the pharmacological profiles of these compounds .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Showed selective cytotoxicity against colon cancer cells with minimal effects on normal cells. |
| Study B | Investigate neuroprotective effects | Found significant reduction in neurodegeneration markers in animal models treated with pyridoindoles. |
| Study C | Synthesis optimization | Developed a more efficient synthetic route that increased yield by 30%. |
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Halogen Substituents : Bromine at position 6 (target compound) vs. position 4 (compounds 16–18) increases molecular bulk and polarizability. Bromo-substituted pyrazoles (e.g., 16) exhibit higher melting points (200–201°C) compared to chloro analogs (129–130°C), suggesting stronger intermolecular forces .
- Analogous sulfonamide derivatives (e.g., 18) with methoxyphenyl groups show moderate yields (84.3%) .
Key Insights:
- Halogen Introduction : Bromine is typically introduced via electrophilic substitution or palladium-catalyzed coupling, as seen in sulfonamide derivatives (16–18) .
- Acylation : The 4-methoxybenzoyl group in the target compound may be installed using acyl chlorides under basic conditions, analogous to sulfonamide syntheses .
- Regioselectivity Challenges : Fluoro and methoxy derivatives (e.g., 45b) often form regioisomeric byproducts, necessitating HPLC purification .
Biological Activity
6-Bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 1010894-19-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrN2O2 |
| Molecular Weight | 385.3 g/mol |
| Structure | Chemical Structure |
Research indicates that compounds similar to 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole may exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, indole derivatives have shown inhibitory activity against carbohydrate-degrading enzymes such as α-amylase .
- Antimicrobial Activity : Some studies suggest that brominated indoles can enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-synthase (bCSE), thereby increasing bacterial susceptibility to treatment .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity, as related compounds have demonstrated selective toxicity towards cancer cells in vitro .
Biological Activity Studies
Several studies have investigated the biological activity of related indole and pyrido[4,3-b]indole derivatives.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of indole-based inhibitors reported that derivatives similar to 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involved the suppression of bCSE activity, enhancing antibiotic efficacy .
Case Study 2: Anticancer Activity
In vitro tests on derivatives of pyrido[4,3-b]indole revealed promising results against various cancer cell lines. One study indicated that certain derivatives exhibited selective cytotoxicity towards colon carcinoma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Comparative Analysis with Related Compounds
To understand the unique properties of 6-bromo-2-(4-methoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole better, a comparison with structurally similar compounds is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
